3,9-Bis((ethylthio)methyl)-K-252a
Overview
Description
3,9-Bis((ethylthio)methyl)-K-252a, commonly referred to as K-252a, is a small molecule that has been used in scientific research for over two decades. K-252a is a natural product derived from the fungus Streptomyces katsurahamanus, and it has a wide range of applications, from in vivo to in vitro studies. K-252a is a promising molecule due to its unique chemical structure, which allows it to interact with various biological systems and elicit a wide range of biological activities.
Scientific Research Applications
Neurotrophic Properties and Kinase Inhibitory Activity
3,9-Bis((ethylthio)methyl)-K-252a, identified as a potent and selective neurotrophic agent, exhibits significant potential in neurological research. This compound was synthesized to enhance neurotrophic activity while reducing the undesirable inhibitory effects on NGF (trk A kinase) and PKC, characteristic of the parent compound K-252a. In vitro studies, particularly using embryonic rat spinal cord and basal forebrain cultures, demonstrated its ability to enhance choline acetyltransferase activity, indicating its neurotrophic effectiveness. Furthermore, this compound showed weak kinase inhibitory activity against trk A, protein kinase C1, protein kinase A, and myosin light chain kinase, making it an intriguing subject for studying neuroprotective strategies in diseases like Alzheimer's and other neurodegenerative disorders (Kaneko et al., 1997).
Applications in Perovskite Solar Cells
Another interesting application of structurally related compounds, specifically 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′] dithiophene (ITIC), is in the field of perovskite solar cells. ITIC has been used as an additive in the electron transport layer to enhance the photovoltaic properties of these cells, including power conversion efficiency and short-circuit current density. This suggests that derivatives like 3,9-Bis((ethylthio)methyl)-K-252a could also have potential applications in improving the efficiency and stability of perovskite solar cells, thereby contributing to the advancement of renewable energy technologies (Singh & Shukla, 2019).
properties
IUPAC Name |
methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLRESZJCKCTC-KMYQRJGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Bis((ethylthio)methyl)-K-252a | |
CAS RN |
156177-65-0 | |
Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEP-1347 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.